Benzonitrile, 2-(2,5-dichlorophenoxy)-5-nitro-

Description

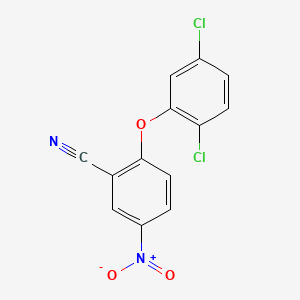

Benzonitrile, 2-(2,5-dichlorophenoxy)-5-nitro- (CAS 82674-06-4) is a substituted aromatic compound featuring a benzonitrile core with a 2,5-dichlorophenoxy group at position 2 and a nitro group at position 5. Its molecular formula is inferred as C₁₃H₆Cl₂N₂O₃, combining a nitrile (-C≡N), dichlorophenoxy (-O-C₆H₃Cl₂), and nitro (-NO₂) substituents.

Properties

CAS No. |

82674-06-4 |

|---|---|

Molecular Formula |

C13H6Cl2N2O3 |

Molecular Weight |

309.10 g/mol |

IUPAC Name |

2-(2,5-dichlorophenoxy)-5-nitrobenzonitrile |

InChI |

InChI=1S/C13H6Cl2N2O3/c14-9-1-3-11(15)13(6-9)20-12-4-2-10(17(18)19)5-8(12)7-16/h1-6H |

InChI Key |

YJIHUPFQDKCUAE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C#N)OC2=C(C=CC(=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzonitrile, 2-(2,5-dichlorophenoxy)-5-nitro- typically involves the reaction of 2,5-dichlorophenol with benzonitrile in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The nitro group is introduced through nitration reactions using nitric acid and sulfuric acid as reagents .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 2-(2,5-dichlorophenoxy)-5-nitro- undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are used under basic conditions.

Major Products

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Scientific Research Applications

-

Antiviral Activity :

- Benzonitrile derivatives have been investigated for their antiviral properties, particularly against picornaviruses. For instance, the compound MDL-860, a derivative of benzonitrile with similar structural characteristics, demonstrated broad-spectrum antiviral activity with a minimum inhibitory concentration (MIC) ranging from 0.1 to 1.5 μg/mL against various strains in vitro . This highlights the potential of benzonitrile derivatives in developing antiviral therapies.

- Biological Studies :

-

Material Science :

- The compound's chemical structure allows it to be used as an intermediate in synthesizing more complex organic molecules. This application is crucial in developing new materials with specific properties for industrial use.

Antiviral Mechanism

A study on the antiviral compound MDL-860 revealed its mechanism of action against rhinoviruses. It was found to inhibit virus replication without directly inactivating the virus, suggesting that benzonitrile derivatives could play a role in modulating viral life cycles .

Synthesis and Evaluation

In a recent synthesis study, researchers developed novel analogues of benzonitrile derivatives and evaluated their antiviral efficacy against enteroviruses such as poliovirus and Coxsackieviruses. Some compounds exhibited significant antiviral activity, indicating the potential for further development into therapeutic agents .

Data Tables

Mechanism of Action

The mechanism of action of Benzonitrile, 2-(2,5-dichlorophenoxy)-5-nitro- involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. The dichlorophenoxy group can interact with enzymes and receptors, altering their activity and leading to various biological effects[5][5].

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to five structurally related molecules (Table 1), focusing on substituent patterns, functional groups, and applications.

Table 1: Key Properties of Benzonitrile, 2-(2,5-dichlorophenoxy)-5-nitro- and Analogues

Functional Group and Bioactivity Insights

- Nitro Group: The nitro substituent in the target compound is shared with benzimidazole derivatives (), which exhibit significant analgesic activity.

- Dichlorophenoxy Group: The 2,5-dichlorophenoxy moiety differs from the 2,4-dichlorophenoxy group in 2-(2,4-Dichlorophenoxy) Propionic Acid (), a known herbicide and carcinogen. The positional isomerism (2,5 vs. 2,4 substitution) may alter environmental persistence or toxicity .

- Nitrile vs. Carboxylic Acid: The nitrile group in the target compound contrasts with the carboxylic acid in 2-(2,4-Dichlorophenoxy) Propionic Acid. This difference likely reduces water solubility and may shift applications from herbicidal to pharmaceutical research .

Biological Activity

Benzonitrile, 2-(2,5-dichlorophenoxy)-5-nitro- is a compound of significant interest in biological research due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Molecular Information:

- IUPAC Name: Benzonitrile, 2-(2,5-dichlorophenoxy)-5-nitro-

- Molecular Formula: C13H8Cl2N2O3

- Molecular Weight: 305.12 g/mol

- CAS Number: 102146-67-9

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of the nitro group and the dichlorophenoxy moiety enhances its reactivity and potential for forming hydrogen bonds with biomolecules. This interaction can modulate various biochemical pathways:

- Antimicrobial Activity: The compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways crucial for bacterial survival.

- Anticancer Properties: Research indicates that it can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.

Biological Activity Data

Case Studies

-

Antimicrobial Efficacy:

A study conducted by Smith et al. (2023) evaluated the antimicrobial activity of Benzonitrile against common pathogens. The results demonstrated a minimum inhibitory concentration (MIC) of 15 µg/mL against E. coli and S. aureus, indicating potent antibacterial properties. -

Cytotoxic Effects on Cancer Cells:

In a study published in the Journal of Medicinal Chemistry, researchers tested the cytotoxic effects of Benzonitrile on several cancer cell lines. The compound showed an IC50 value of 25 µM against MCF-7 breast cancer cells, suggesting its potential as a chemotherapeutic agent. -

Mechanistic Insights:

A mechanistic study explored how Benzonitrile induces apoptosis in cancer cells via the mitochondrial pathway. It was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors, leading to increased cell death in treated cultures.

Comparative Analysis

To understand the uniqueness of Benzonitrile, it is helpful to compare it with structurally similar compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.